molecular formula C10H7BrClN B13701178 6-(Bromomethyl)-1-chloroisoquinoline

6-(Bromomethyl)-1-chloroisoquinoline

Cat. No.: B13701178
M. Wt: 256.52 g/mol
InChI Key: ITKOVCLQPAECAG-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-chloroisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of both bromomethyl and chloro substituents on the isoquinoline ring makes this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1-chloroisoquinoline typically involves the bromination of 1-chloroisoquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-1-chloroisoquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted isoquinolines.

    Oxidation: Formation of isoquinoline carboxylic acids or aldehydes.

    Reduction: Formation of 1-chloroisoquinoline derivatives.

Scientific Research Applications

6-(Bromomethyl)-1-chloroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-chloroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins or DNA .

Comparison with Similar Compounds

Uniqueness: 6-(Bromomethyl)-1-chloroisoquinoline is unique due to the presence of both bromomethyl and chloro substituents on the isoquinoline ring. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-(bromomethyl)-1-chloroisoquinoline

InChI

InChI=1S/C10H7BrClN/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,6H2

InChI Key

ITKOVCLQPAECAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1CBr

Origin of Product

United States

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